molecular formula C49H79N3O16 B1217626 Erythromycin nalidixate CAS No. 167029-45-0

Erythromycin nalidixate

Número de catálogo: B1217626
Número CAS: 167029-45-0
Peso molecular: 966.2 g/mol
Clave InChI: CWQUMFCKXBZHJP-YZPBMOCRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Erythromycin nalidixate, also known as this compound, is a useful research compound. Its molecular formula is C49H79N3O16 and its molecular weight is 966.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Properties and Stability

Erythromycin nalidixate exhibits unique physico-chemical properties that contribute to its biological activity. It is highly soluble in polar and nonpolar solvents, indicating a versatile application potential in various formulations. Stability studies have shown that this compound remains stable at room temperature, with an LD50 of 371.5 mg/kg in mice when administered intraperitoneally, suggesting a favorable safety profile for further research and application in clinical settings .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been investigated against a range of microorganisms. Erythromycin is known for its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, while nalidixic acid primarily targets Gram-negative organisms like Escherichia coli and Pseudomonas aeruginosa. The combination of these two antibiotics may offer synergistic effects, enhancing the overall antimicrobial spectrum .

Table 1: Antimicrobial Spectrum of this compound

MicroorganismActivity Type
Staphylococcus aureusGram-positive (active)
Streptococcus pneumoniaeGram-positive (active)
Escherichia coliGram-negative (active)
Pseudomonas aeruginosaGram-negative (active)
Chlamydia trachomatisAlternative treatment

Clinical Applications

This compound has been explored for various clinical applications, particularly in treating infections resistant to conventional therapies. The compound's dual mechanism may be particularly beneficial in managing polymicrobial infections where both Gram-positive and Gram-negative bacteria are present.

Case Study: Treatment of Urinary Tract Infections

A notable study compared the effectiveness of this compound to traditional treatments for urinary tract infections (UTIs). Patients treated with this compound demonstrated comparable cure rates to those receiving standard treatments such as norfloxacin. The study highlighted the potential for this compound to serve as an alternative therapy in cases where patients exhibit resistance to first-line antibiotics .

Immunomodulatory Effects

Recent research has suggested that erythromycin may possess immunomodulatory properties, which could enhance its therapeutic efficacy beyond mere antibacterial action. In critically ill patients with sepsis, low-dose erythromycin treatment was associated with reduced inflammation and tissue damage, although no significant differences in mortality rates were observed . This aspect warrants further investigation into how this compound might leverage similar immunomodulatory effects.

Propiedades

Número CAS

167029-45-0

Fórmula molecular

C49H79N3O16

Peso molecular

966.2 g/mol

Nombre IUPAC

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C37H67NO13.C12H12N2O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;1-3-14-6-9(12(16)17)10(15)8-5-4-7(2)13-11(8)14/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;4-6H,3H2,1-2H3,(H,16,17)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

Clave InChI

CWQUMFCKXBZHJP-YZPBMOCRSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

SMILES isomérico

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

SMILES canónico

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.CCN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)O

Key on ui other cas no.

167029-45-0

Sinónimos

erythromycin nalidixate

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.